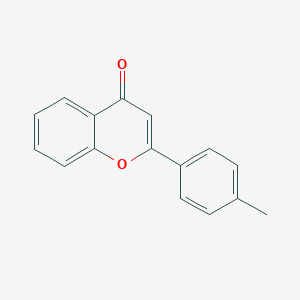

2-(4-methylphenyl)-4H-chromen-4-one

Übersicht

Beschreibung

2-(4-methylphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Colorimetric Sensing and Environmental Monitoring

The compound, 2-(4-methylphenyl)-4H-chromen-4-one, has been utilized in the development of chemosensors. For example, its derivatives have been used for the selective colorimetric sensing of copper ions (Cu2+) in aqueous solutions, demonstrating a color change from yellow to orange. This can be useful for environmental monitoring and detecting metal ions in water sources (Jo et al., 2014).

2. Spectroscopic Analysis and Photovoltaic Efficiency

Research has been conducted on the spectroscopic analysis of chromenone derivatives and their interaction with materials like graphene. These studies include the evaluation of photovoltaic efficiency, which could have implications in the development of solar cells and other photovoltaic applications (Al-Otaibi et al., 2020).

3. Crystal Structure and Physico-Chemical Properties

The crystal structure and physico-chemical properties of chromenone compounds have been extensively studied. This includes research on their interaction with different solvents and their sensitivity to solvent polarity, which is significant for understanding their behavior in various environments (Elenkova et al., 2014).

4. Biomedical Research

Chromenone derivatives are investigated for their potential in biomedical applications. For instance, they have been studied for their biological activity, including antimicrobial and antioxidant properties. This research is pivotal in developing new drugs and understanding the biological interactions of these compounds (Kavitha & Reddy, 2016).

5. Synthesis and Characterization for Chemical Applications

The synthesis and characterization of chromenone derivatives are key areas of research, contributing to a better understanding of their chemical properties and potential applications in various fields. This includes studies on their synthesis methods and structural analysis (Alonzi et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 4’-Methylflavone include receptors for the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is a crucial player in neuronal communication, and its receptors modulate neuronal activity.

Mode of Action

4’-Methylflavone interacts with GABA receptors in several ways:

These interactions contribute to its anxiolytic, sedative, anticonvulsant, and analgesic properties .

Biochemische Analyse

Biochemical Properties

4’-Methylflavone has been shown to interact with adenosine receptors . The affinity of flavonoids to adenosine receptors suggests that a wide range of natural substances in the diet may potentially block the effects of endogenous adenosine .

Cellular Effects

In biophysical studies, it was shown that 4’-Methylflavone has an impact on the hydrophilic and hydrophobic regions of membranes, causing an increase in packing order of lipid heads and a decrease in fluidity . This suggests that 4’-Methylflavone can influence cell function by altering membrane properties .

Molecular Mechanism

The molecular mechanism of 4’-Methylflavone involves its interaction with adenosine receptors . It has been shown that 4’-Methylflavone is located mainly in the hydrophilic part of lipid membranes , which suggests that it may exert its effects at the molecular level through interactions with membrane-bound proteins such as adenosine receptors .

Temporal Effects in Laboratory Settings

. For instance, flavone was metabolized by I. fumosorosea KCH J2 in 5 days to produce various glucopyranoside derivatives .

Metabolic Pathways

4’-Methylflavone, like other flavonoids, can be metabolized by certain strains of fungi . In one study, flavone was transformed into various glucopyranoside derivatives in the culture of I. fumosorosea KCH J2 . This suggests that 4’-Methylflavone may be involved in similar metabolic pathways.

Transport and Distribution

4’-Methylflavone is located mainly in the hydrophilic part of lipid membranes . This suggests that it may be transported and distributed within cells and tissues via interactions with lipid membranes .

Subcellular Localization

The subcellular localization of 4’-Methylflavone is likely to be in the hydrophilic part of lipid membranes . This suggests that it may be localized to membrane-bound compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHKKQQCOYMLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41255-30-5 | |

| Record name | 2-(4-Methylphenyl)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041255305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-METHYLPHENYL)CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DPK5WQC8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

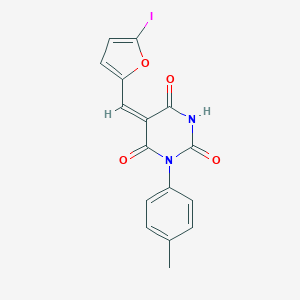

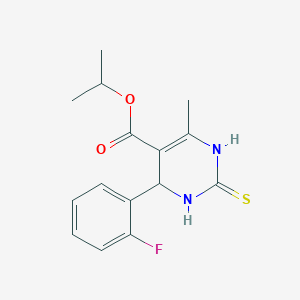

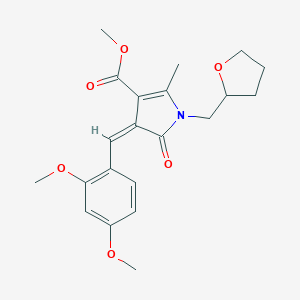

![ethyl 2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408758.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408759.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408761.png)

![4-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408765.png)

![ethyl 5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408766.png)

![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408767.png)

![N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide](/img/structure/B408768.png)

![N,N-dimethyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B408769.png)

![N-[4-(difluoromethoxy)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B408774.png)

![5-{[4-(4-morpholinylcarbonyl)anilino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408775.png)

![4-[(5-methyl-2-thienyl)methylene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B408779.png)